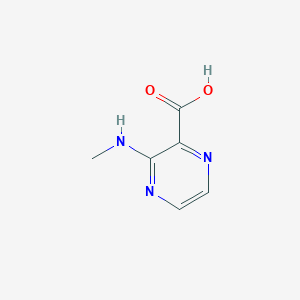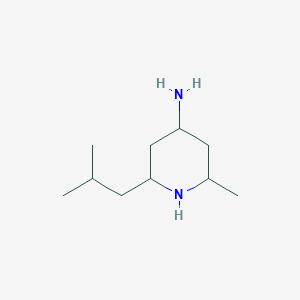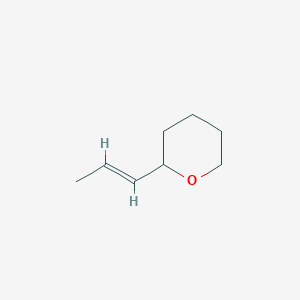
4-amino-N-hydroxypyrimidine-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-N-hydroxypyrimidine-5-carboxamide is a pyrimidine derivative with significant potential in various scientific fields. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is known for its diverse pharmacological properties and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-amino-N-hydroxypyrimidine-5-carboxamide typically involves the reaction of substituted benzaldehyde, malononitrile, and cyanoacetamide with urea or thiourea in the presence of ammonium chloride. This reaction is carried out under solvent-free conditions and characterized using infrared spectroscopy and nuclear magnetic resonance spectroscopy .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis methods mentioned above can be scaled up for industrial applications, considering the availability of raw materials and reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions: 4-Amino-N-hydroxypyrimidine-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amino derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents at specific positions on the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and alkyl halides.
Major Products Formed: The major products formed from these reactions include various substituted pyrimidine derivatives, which can have enhanced pharmacological properties .
Aplicaciones Científicas De Investigación
4-Amino-N-hydroxypyrimidine-5-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other pyrimidine derivatives.
Medicine: Investigated for its potential use in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 4-amino-N-hydroxypyrimidine-5-carboxamide involves its interaction with specific molecular targets and pathways. It inhibits the expression and activities of vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, and leukotrienes . This inhibition leads to reduced inflammation and potential therapeutic effects in various diseases.
Comparación Con Compuestos Similares
4-Hydroxypyrimidine-5-carboxamide: Similar in structure but lacks the amino group at position 4.
Pyrimidine-5-carbonitrile: Contains a cyano group instead of the carboxamide group.
Uniqueness: 4-Amino-N-hydroxypyrimidine-5-carboxamide is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its ability to inhibit multiple inflammatory mediators makes it a promising candidate for further research and development in medicinal chemistry.
Propiedades
Fórmula molecular |
C5H6N4O2 |
|---|---|
Peso molecular |
154.13 g/mol |
Nombre IUPAC |
4-amino-N-hydroxypyrimidine-5-carboxamide |
InChI |
InChI=1S/C5H6N4O2/c6-4-3(5(10)9-11)1-7-2-8-4/h1-2,11H,(H,9,10)(H2,6,7,8) |
Clave InChI |
XYAMSSMDKYCRQG-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=NC=N1)N)C(=O)NO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



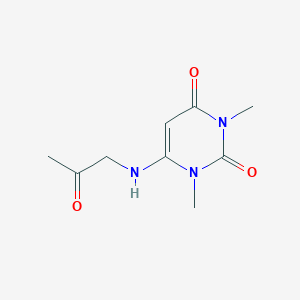
![tert-butyl (1S,5R)-8-(2-aminoethyl)-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B13113166.png)
![7-(Difluoromethoxy)-1H-benzo[d]imidazole](/img/structure/B13113168.png)
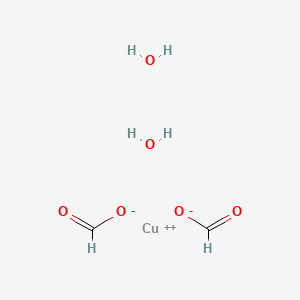
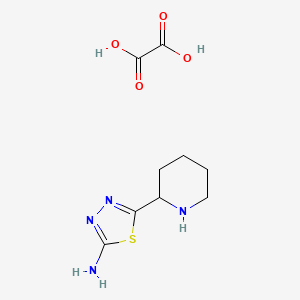
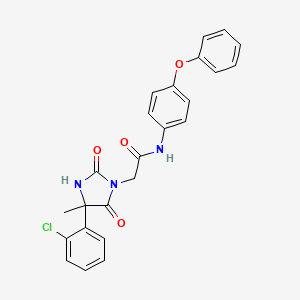


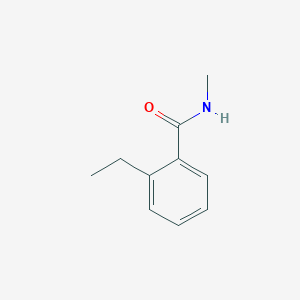
![5'-Uridylicacid,4-thio-,anhydridewithP,P'-(difluoromethylene)bis[phosphonicacid],tetrasodiumsalt](/img/structure/B13113196.png)
